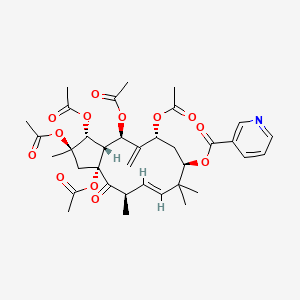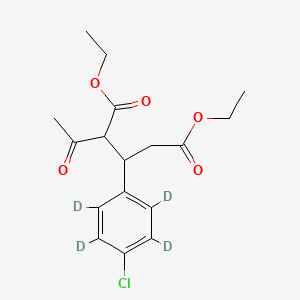
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a biochemical used for proteomics research . It has a molecular formula of C17H17D4ClO5 and a molecular weight of 344.82 .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate . The canonical SMILES representation is CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC .
Physical And Chemical Properties Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a white solid . It is soluble in chloroform and hot ethanol .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Catalysis
An enzymatic process for the desymmetrization of prochiral diethyl 3-[3',4'-dichlorophenyl]glutarate, an intermediate in the synthesis of neurokinin (NK) receptor antagonists, highlights the utility of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate in pharmaceutical synthesis. The process involved Candida antarctica lipase B, achieving high conversion rates and enantioselectivity, illustrating the compound's role in producing high-purity pharmaceutical ingredients (Homann et al., 2001).
Material Synthesis
In the field of material science, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate serves as a precursor in the enzymatic synthesis of poly (ethylene glutarate), a polyester. This work demonstrated the efficiency of ultrasound in enhancing lipase-catalyzed reactions, significantly reducing reaction times and improving polymerization degrees. This application underscores the compound's potential in eco-friendly and efficient polymer production (Zhao et al., 2016).
Molecular Conformation Studies
Research on the conformation of related diester ylides, including structures analogous to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, provides insights into the molecular behaviors important for chemical synthesis and pharmaceutical applications. These studies reveal how electronic delocalization and intramolecular interactions influence molecular structure, offering valuable information for designing compounds with desired reactivity and properties (Castañeda et al., 2011).
Corrosion Inhibition
While not directly involving Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, studies on similar compounds like α-aminophosphonates have demonstrated potential in corrosion inhibition for mild steel. These findings suggest that derivatives of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate might also find applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).
Chemical Ionization and Mass Spectroscopy
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, and its derivatives, are also relevant in analytical chemistry, particularly in chemical ionization and mass spectrometry. These techniques allow for the detailed analysis of such compounds, aiding in the synthesis of biologically active molecules and the understanding of their fragmentation patterns, which is crucial for pharmaceutical research and development (Naoshima et al., 1985).
Propiedades
IUPAC Name |
diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675840 |
Source


|
| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | |
CAS RN |
1189724-35-3 |
Source


|
| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

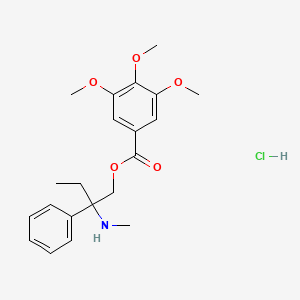
![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)
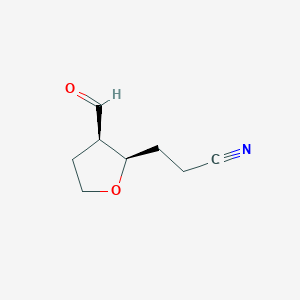

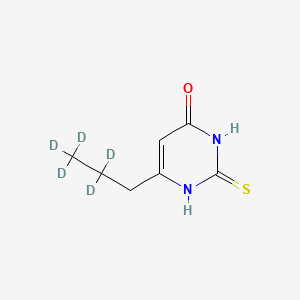
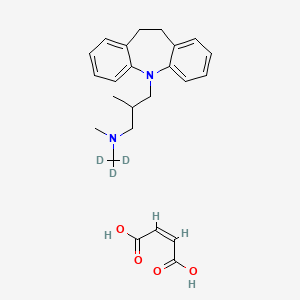
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
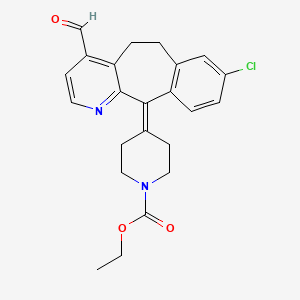
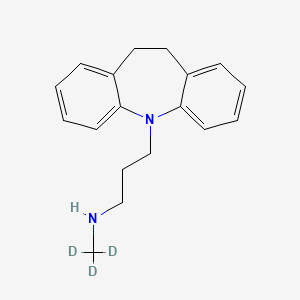
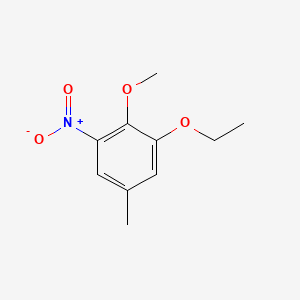

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
